2-Bromo-1,1-difluoroethane
Description
Overview of Halogenated Ethanes in Contemporary Chemistry
Halogenated ethanes, a class of organic compounds where one or more hydrogen atoms in an ethane (B1197151) molecule are replaced by halogens (fluorine, chlorine, bromine, or iodine), play a significant role in modern chemistry. libretexts.org These compounds are utilized in a variety of applications, including as refrigerants, solvents, and intermediates in the synthesis of other organic compounds. libretexts.org
The introduction of halogen atoms into an ethane framework dramatically alters the molecule's physical and chemical properties. libretexts.org For instance, halogenated ethanes generally have higher boiling points than ethane itself due to increased molecular weight and stronger intermolecular forces. libretexts.org The nature of the carbon-halogen bond also imparts specific reactivity to these molecules, making them valuable synthons in organic chemistry. nih.govacs.org
The reactivity of halogenated ethanes is largely dictated by the specific halogen present. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering fluoroalkanes highly stable. wikipedia.org In contrast, the carbon-bromine bond is weaker, making bromoalkanes more susceptible to nucleophilic substitution and elimination reactions. samaterials.com This differential reactivity is a key feature exploited in their synthetic applications. smolecule.com
Importance of Fluorine and Bromine Substituents in Organic Molecules
The presence of both fluorine and bromine atoms in 2-Bromo-1,1-difluoroethane confers a unique set of properties to the molecule. The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. numberanalytics.com Fluorine's high electronegativity can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. wikipedia.orgnumberanalytics.com The introduction of fluorine can enhance the bioavailability of a drug by increasing its ability to penetrate cell membranes. wikipedia.org Approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org
Bromine, also a halogen, offers a different yet complementary set of chemical characteristics. samaterials.com The carbon-bromine bond is a versatile functional group in organic synthesis. nih.gov It serves as a good leaving group in nucleophilic substitution reactions and can be readily converted into other functional groups. samaterials.com Brominated compounds are widely used in the synthesis of pharmaceuticals and agricultural chemicals. samaterials.com The presence of bromine in a molecule also makes it a candidate for use in flame retardants. samaterials.com
Research Trajectories and Future Directions for this compound
Current research on this compound primarily focuses on its utility as a versatile building block in organic synthesis. smolecule.com Its unique combination of a reactive bromine atom and a stable difluoromethyl group makes it a valuable precursor for the synthesis of more complex fluorinated molecules. smolecule.com
Future research is likely to expand on its applications in several key areas:
Pharmaceuticals: The difluoromethyl group is a common motif in many modern pharmaceuticals. This compound serves as a key intermediate for introducing this group into drug candidates. smolecule.com
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy of pesticides and herbicides. wikipedia.org
Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance. This compound can be used in the synthesis of fluorinated monomers for specialty polymers. smolecule.com
Refrigerants: While many hydrochlorofluorocarbons (HCFCs) are being phased out due to their environmental impact, research into new refrigerants with lower ozone depletion potential continues. Hydrobromofluorocarbons (HBFCs) like this compound are being investigated, though they are also subject to environmental regulations. nist.gov
The continued exploration of the reactivity and applications of this compound is expected to yield novel synthetic methodologies and advanced materials.
Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₂H₃BrF₂ | |
| Molecular Weight | 144.95 | g/mol |
| Boiling Point | 56.1 - 57.3 | °C |
| Melting Point | -102 to -75.0 | °C |
| Density | 1.685 - 1.824 | g/cm³ |
| Refractive Index | 1.394 |
This table contains data sourced from multiple references. smolecule.comnih.govmolbase.comchemeo.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-difluoroethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYROUWXXSWCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074403 | |
| Record name | 2-Bromo-1,1-difluoroethane | |
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Molecular Weight |
144.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-07-9 | |
| Record name | 2-Bromo-1,1-difluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-07-9 | |
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| Record name | 2-Bromo-1,1-difluoroethane | |
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| Record name | Ethane, 2-bromo-1,1-difluoro- | |
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| Record name | 2-Bromo-1,1-difluoroethane | |
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| Record name | 2-bromo-1,1-difluoroethane | |
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| Record name | 2-BROMO-1,1-DIFLUOROETHANE | |
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Synthetic Methodologies for 2 Bromo 1,1 Difluoroethane and Its Derivatives
Primary Synthetic Routes
The principal methods for synthesizing 2-bromo-1,1-difluoroethane and its isomer, 1-bromo-1,1-difluoroethane, involve the direct bromination of 1,1-difluoroethane (B1215649) or the addition of hydrogen bromide to vinylidene fluoride (B91410). The direct bromination route is particularly significant for industrial-scale production.
Bromination of 1,1-Difluoroethane
The reaction of 1,1-difluoroethane (HFC-152a) with bromine, typically in the gas phase at elevated temperatures, serves as a direct pathway to brominated difluoroethanes. While this reaction can produce a mixture of isomers, process conditions can be tailored to favor specific products. The synthesis of this compound via this method is of significant interest due to its role as a precursor to fluoroalkenes.
Vapor phase bromination is conducted at high temperatures, generally ranging from 350°C to 500°C. The reaction is typically carried out in a specialized apparatus, such as a packed tube reactor, to facilitate efficient mixing and heat transfer between the gaseous reactants. Subsequent cooling of the reaction mixture allows for the separation of the desired brominated products from byproducts like hydrogen bromide.
| Parameter | Condition | Source |
| Reaction Phase | Gas / Vapor | |
| Temperature Range | 350°C - 500°C | |
| Post-Reaction Cooling | Required to separate HBr |
The bromination of 1,1-difluoroethane proceeds through a free-radical chain mechanism, particularly under the influence of heat or UV light. byjus.com This process involves three key stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of the bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). byjus.com This step is initiated by thermal energy in vapor phase reactions.
Propagation: A bromine radical abstracts a hydrogen atom from the C-2 position (the methyl group) of 1,1-difluoroethane (CH₃CHF₂). This abstraction forms a molecule of hydrogen bromide (HBr) and a 2,2-difluoroethyl radical (•CH₂CHF₂). This radical then reacts with another bromine molecule to yield the final product, this compound (BrCH₂CHF₂), and a new bromine radical, which continues the chain reaction. youtube.com
Termination: The reaction ceases when radicals combine with each other. This can occur through the combination of two bromine radicals to reform Br₂, the reaction of a bromine radical with a 2,2-difluoroethyl radical, or the dimerization of two 2,2-difluoroethyl radicals. byjus.com
The selectivity and yield of the bromination reaction are highly dependent on precise control over temperature and reactant concentrations. Higher temperatures can promote further reactions, such as dehydrobromination, while the molar ratio of bromine to 1,1-difluoroethane dictates the extent of bromination.
For instance, in related studies, lower temperatures and a controlled, non-excessive amount of bromine are utilized to favor the formation of monobrominated products and prevent the synthesis of undesirable polybrominated ethanes. google.com Conversely, using an excess of bromine can lead to the formation of products like 1,2-dibromo-1,1-difluoroethane. google.com
Dehydrobromination Pathways to Fluoroalkenes
This compound is a valuable intermediate primarily because it can be readily converted into fluoroalkenes through dehydrobromination (the elimination of a hydrogen bromide molecule). smolecule.com This elimination reaction is a key step in the synthesis of important monomers for fluoropolymers.
The dehydrobromination of bromo-difluoroethane isomers is a recognized route for producing vinylidene fluoride (VDF, CH₂=CF₂), a critical monomer for manufacturing high-performance polymers like polyvinylidene fluoride (PVDF). smolecule.com This transformation can be achieved through pyrolysis, which is the thermal decomposition of the compound at high temperatures.
Base-Mediated Dehydrobromination Reactions
Base-mediated dehydrobromination of vicinal dihalides is a fundamental reaction for the formation of alkenes. In the context of this compound, this elimination reaction is a key step in producing valuable fluorinated synthons.
A notable application of this reaction is the synthesis of 1-bromo-2,2-difluoroethylene (B1203370) from 1,2-dibromo-1,1-difluoroethane. This process involves the selective removal of a hydrogen and a bromine atom from adjacent carbons. The reaction is typically carried out in the presence of an aqueous alkaline solution, such as sodium hydroxide (B78521), at temperatures ranging from 30 to 150°C. google.com The use of a professionally designed reaction refinery system can lead to high selectivity for the desired dehydrobromination product. google.com
Similarly, the dehydrohalogenation of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide (KOH) can generate a highly reactive difluoroethylene intermediate. beilstein-journals.org This intermediate can then react with phenols to produce a series of aryl fluoroalkenyl ethers containing both chlorine and bromine atoms. beilstein-journals.org This method provides a straightforward route to highly halogenated compounds with potential for further chemical transformations. beilstein-journals.org
Role of Specific Catalysts and Reaction Systems
The efficiency and selectivity of dehydrohalogenation reactions can be significantly influenced by the choice of catalyst and reaction system. Metal fluorides, such as magnesium fluoride (MgF₂), calcium fluoride (CaF₂), and aluminum fluoride (AlF₃), are commonly employed as catalysts for the dehydrohalogenation of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). researchgate.net The surface acidity of these catalysts plays a crucial role in their activity. researchgate.net For instance, in the pyrolysis of 2-chloro-1,1-difluoroethane (B1223693) (HCFC-142b), the metal fluoride acts as the active site for both dehydrochlorination and dehydrofluorination reactions. researchgate.net
Phase-transfer catalysis (PTC) represents another effective system for dehydrohalogenation. Although the generation of difluorocarbene from chlorodifluoromethane (B1668795) using PTC with sodium or potassium hydroxide is known, the resulting carbene is often inefficient for cyclopropanation of alkenes. beilstein-journals.org
The synthesis of 1,2-difluoroethylene (B154328) from precursors like 1,2-dichloro-1,2-difluoroethane (B3190508) can be achieved using reducing agents such as zinc or magnesium. beilstein-journals.org Furthermore, dehydrochlorination of 2-chloro-1,2-difluoroethane and 1-chloro-1,2-difluoroethane (B1345967) can be catalyzed by various metals, including iron, magnesium, calcium, nickel, zinc, palladium, and ruthenium. beilstein-journals.org
Advanced Synthetic Strategies
Beyond traditional elimination reactions, advanced synthetic methods have been developed to utilize this compound and its derivatives in more complex molecular constructions. These strategies, particularly cross-coupling reactions, have expanded the utility of these fluorinated building blocks.
Cross-Coupling Reactions in Difluoroalkylation
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the realm of fluorine chemistry, these reactions are instrumental in introducing difluoroalkyl groups into organic molecules.
Nickel-Catalyzed Coupling with Arylborons
Nickel-catalyzed cross-coupling reactions have emerged as a highly effective method for the difluoroalkylation of (hetero)arylboronic acids and their derivatives. nih.govresearchgate.net A notable system employs a combination of two ligands: a bidentate bipyridine-based ligand (4,4'-di-tert-butyl-bipyridine) and a monodentate pyridine-based ligand (DMAP). nih.govresearchgate.net This dual-ligand system facilitates the coupling of unactivated 1-bromo-1,1-difluoroalkanes with (hetero)arylborons, leading to the formation of difluoroalkylated arenes. nih.govresearchgate.net These products are of significant interest in medicinal chemistry. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Ni(cod)₂ / PCy₃ | 2-Fluoronaphtho[2,1-b]furan and m-tolylboronic acid | Arylated naphthofuran | beilstein-journals.org |
| Nickel catalyst with bidentate and monodentate ligands | (Hetero)arylborons and unactivated 1-bromo-1,1-difluoroalkanes | Difluoroalkylated arenes | nih.govresearchgate.net |
Sonogashira Cross-Coupling for Functionalized Enyne Structures
The Sonogashira cross-coupling reaction, which typically involves a palladium catalyst and a copper co-catalyst, is a versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction can be adapted to utilize derivatives of this compound. For example, 2-bromo-2-chloro-1-fluoroethenyl phenyl ether, synthesized from halothane (B1672932) and phenol (B47542), can undergo a Sonogashira coupling with trimethylsilylacetylene. beilstein-journals.org This reaction, catalyzed by bis(triphenylphosphine)palladium(II) dichloride and copper iodide in the presence of triethylamine, yields a highly functionalized enyne structure. beilstein-journals.org Such structures, containing an enyne motif with both haloalkene and alkenyl ether moieties, are valuable intermediates for further molecular transformations. beilstein-journals.org
| Reactants | Catalyst System | Product | Yield | Reference |
| 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether and trimethylsilylacetylene | Bis(triphenylphosphine)palladium(II) dichloride / Copper iodide | (3-Chloro-4-fluoro-4-phenoxybut-3-en-1-yn-1-yl)trimethylsilane | 80% | beilstein-journals.org |
Synthesis of Difluorocyclopropane Derivatives from Halogenated Ethanes
Gem-difluorocyclopropanes are important structural motifs found in many biologically active molecules. beilstein-journals.org While carbene-based methods are the most common route to these compounds, alternative strategies utilizing halogenated ethanes have also been developed. nih.gov
One such non-carbene method involves the cyclization reaction of phenylacetonitrile (B145931) with 1,2-dibromo-1,1-difluoroethane. beilstein-journals.org Using sodium amide as a base, this reaction affords the corresponding difluorocyclopropyl nitrile, although the reported yield is modest at 10%. beilstein-journals.org This approach demonstrates the potential of using readily available halogenated ethanes as precursors for the construction of difluorocyclopropane rings. beilstein-journals.orgnih.gov
| Reactants | Base | Product | Yield | Reference |
| Phenylacetonitrile and 1,2-dibromo-1,1-difluoroethane | Sodium amide | 1-Cyano-1-phenyl-2,2-difluorocyclopropane | 10% | beilstein-journals.org |
Carbene and Non-Carbene Cyclopropanation Methods
The synthesis of difluorocyclopropane derivatives, which are structurally related to this compound, can be achieved through three primary approaches: carbene-based cyclopropanation, non-carbene methods, and the transformation of functional groups on existing cyclopropanes. nih.gov The most common route involves the generation of fluorine-containing carbenes or carbenoids, which then react with multiple bonds to form a cyclopropane (B1198618) ring. nih.gov
Carbene-based methods are highly utilized due to the electrophilic nature of fluorine-containing carbenes. nih.gov Dihalocarbenes, such as difluorocarbene, are relatively stable among free carbenes and react with alkenes to form geminal dihalo-cyclopropanes in a stereospecific syn-addition. wikipedia.orgacsgcipr.org The generation of difluorocarbene can be accomplished from various precursors. Phenyl(trifluoromethyl)mercury (Seyferth's reagent) is an effective source, yielding good results with both electron-rich and electron-poor alkenes. beilstein-journals.org Other sources include dibromodifluoromethane, which is suitable for electron-rich alkenes, and chlorodifluoromethane (freon 22). nih.govbeilstein-journals.org However, carbene methods can be less effective for electron-deficient alkenes. nih.gov
Non-carbene methods provide alternative pathways to fluorinated cyclopropanes, particularly for those with electron-withdrawing substituents. nih.gov These methods include intramolecular cyclization reactions. For instance, primary haloalkanes with suitably positioned electron-withdrawing groups can be treated with a strong base to generate a carbanion that cyclizes, displacing the halide. wikipedia.org Another non-carbene approach is the Wurtz coupling of 1,3-dibromopropane. wikipedia.org
Functional Group Transformations of Existing Cyclopropanes
Another significant strategy for creating diverse cyclopropane derivatives involves modifying the functional groups already present on a cyclopropane ring. nih.gov This approach is particularly valuable for synthesizing fluorinated cyclopropanes with electron-withdrawing groups, which can be challenging to prepare using carbene-based methods. nih.gov For example, synthetic routes to 4′-(2,2-difluorospirocyclopropane) analogues of nucleosides have been developed where a protected uridine (B1682114) analogue is converted into its cytidine (B196190) counterpart through a 4-(1,2,4-triazol-1-yl) intermediate. researchgate.net Further transformations, such as stannyl (B1234572) radical-mediated deoxygenation of thionocarbamate derivatives, can lead to either 2′-deoxy products or ring-opened derivatives, depending on the starting isomer. researchgate.net
Preparation of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers
A noteworthy class of derivatives includes aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. These compounds are synthesized through an efficient and convenient method involving the reaction of phenols with halothane. beilstein-journals.orgdntb.gov.uanih.gov The resulting products are structurally unique, containing a gem-difluoroalkyl ether unit and a bromochloromethyl group, which makes them highly functionalized and amenable to further chemical transformations. beilstein-journals.orgresearchgate.net This synthetic approach is advantageous as it proceeds under mild conditions without the need for expensive transition-metal catalysts or highly toxic reagents. dntb.gov.uaresearchgate.net
Base-Mediated Reactions with Phenols and Halothane
The core of this synthesis is a base-mediated reaction between various phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane, commonly known as halothane. beilstein-journals.orgnih.gov The reaction is believed to proceed via the formation of a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate, which is generated from halothane upon treatment with a base. beilstein-journals.orgnih.gov The phenoxide ion, formed from the deprotonation of the phenol by the base, then acts as a nucleophile, adding to the electrophilic gem-difluoromethylene carbon of the intermediate. researchgate.net This addition leads to the formation of the target aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. researchgate.net
Reaction Scope and Conditions
The reaction demonstrates a broad scope with respect to the phenol component and has been optimized for various conditions. beilstein-journals.orgbeilstein-journals.org A range of substituted phenols can be used to produce the corresponding ethers in moderate to good yields. researchgate.net
Initial screening of reaction conditions using phenol and halothane identified potassium hydroxide (KOH) as an effective base and 1,2-dimethoxyethane (B42094) (DME) as a suitable solvent, leading to the product in good yield at 80 °C. beilstein-journals.org
The reaction tolerates both electron-rich and sterically hindered phenols. For instance, p-methoxyphenol and o-tert-butylphenol react to give the desired ether products. beilstein-journals.org However, strongly electron-poor phenols like p-nitrophenol result in only trace amounts of the product. beilstein-journals.org The methodology has been successfully applied to various other substituted phenols, including those with phenyl groups. nih.gov
| Entry | Phenol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | p-Methoxyphenol | 2b | 79 |
| 2 | o-tert-Butylphenol | 2c | 47 |
| 3 | p-Nitrophenol | 2d | Trace |
| 4 | 1-Naphthol | 2b | 70 |
| 5 | Biphenyl-4-ol | 2c | 74 |
| 6 | 4-Phenylphenol | 2d | 63 |
| 7 | 2-Phenylphenol | 2e | 55 |
Radiochemical Synthesis of Fluorinated Ethanes
The introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope into ethanes is a critical process for producing radiopharmaceuticals for Positron Emission Tomography (PET) imaging. uni-mainz.de ¹⁸F-Fluoroalkylation is an effective method for labeling molecules that contain hydroxy, amino, or amido groups. uni-mainz.de
Synthesis of 2-Bromo-1-[¹⁸F]fluoroethane from 1,2-Dibromoethane (B42909)
An efficient method has been developed for the synthesis of 2-bromo-1-[¹⁸F]fluoroethane, a valuable synthon for fluoroethylation, from the commercially available precursor 1,2-dibromoethane. uni-mainz.deresearchgate.net The synthesis involves the reaction of 1,2-dibromoethane with an [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate complex in acetonitrile. uni-mainz.deresearchgate.net
The reaction is typically carried out at 70°C for a short duration of about 3 minutes, resulting in radiochemical yields of 60–70%. uni-mainz.deresearchgate.net A key advantage of this method is the purification process. The crude reaction mixture is diluted with water and purified using a sequence of cartridges (e.g., LiChrolute EN and Alumina B), which avoids the need for a more complex distillation or HPLC purification step. uni-mainz.deuni-mainz.de This streamlined process provides 2-bromo-1-[¹⁸F]fluoroethane with high radiochemical purity (>98%) within approximately 10 minutes. uni-mainz.deresearchgate.net This efficiency and the ability to automate the process make it highly suitable for the routine production of ¹⁸F-fluoroethylated compounds for clinical applications. uni-mainz.deuni-mainz.de
Reaction Mechanisms and Reactivity of 2 Bromo 1,1 Difluoroethane
Electrophilic and Nucleophilic Character
The 2-bromo-1,1-difluoroethane molecule exhibits a distinct electrophilic character at the carbon atom bonded to the bromine. This is due to the high electronegativity of the bromine atom, which polarizes the C-Br bond, creating a partial positive charge on the carbon and a partial negative charge on the bromine. This electron deficiency makes the carbon atom susceptible to attack by nucleophiles.
This compound, being a primary alkyl halide, is expected to predominantly undergo nucleophilic substitution via the SN2 mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide ion) in a single, concerted step. This backside attack leads to an inversion of stereochemistry at the carbon center, although in this achiral molecule, this is not observable.
The alternative SN1 mechanism, which involves the formation of a carbocation intermediate, is generally not favored for primary alkyl halides due to the instability of primary carbocations. The electron-withdrawing inductive effect of the two fluorine atoms on the adjacent carbon would further destabilize a primary carbocation at the C1 position, making the SN1 pathway even less likely.
| Reaction Type | Mechanism | Favored for this compound? | Rationale |
| Nucleophilic Substitution | SN1 | No | Primary alkyl halide, leading to an unstable primary carbocation. The inductive effect of fluorine atoms further destabilizes the carbocation. |
| Nucleophilic Substitution | SN2 | Yes | Primary alkyl halide, allowing for backside attack by the nucleophile with minimal steric hindrance. |
In the presence of a strong nucleophile such as hydroxide (B78521) ions (OH⁻), this compound undergoes an SN2 reaction to produce 2,2-difluoroethanol (B47519). The hydroxide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.
Reaction: Br-CH₂-CHF₂ + OH⁻ → HO-CH₂-CHF₂ + Br⁻
This reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The formation of 2,2-difluoroethanol is a key synthetic application of this compound.
Similarly, this compound can react with alkoxide ions (RO⁻), which are also strong nucleophiles, to form 1-alkoxy-2,2-difluoroethanes. This SN2 reaction is a versatile method for introducing a difluoroethyl group into various organic molecules.
General Reaction: Br-CH₂-CHF₂ + RO⁻ → RO-CH₂-CHF₂ + Br⁻
The specific alkoxide used will determine the nature of the "R" group in the resulting ether. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) would yield 1-methoxy-2,2-difluoroethane.
While primary alkyl halides are more prone to substitution reactions, elimination can also occur, particularly in the presence of a strong, sterically hindered base. For this compound, an elimination reaction would involve the removal of a hydrogen atom from the carbon adjacent to the C-Br bond (the β-carbon) and the bromine atom, leading to the formation of 1,1-difluoroethene. This type of reaction is also known as dehydrobromination.
Given that this compound is a primary alkyl halide, the E2 (bimolecular elimination) mechanism is the more probable pathway. The E2 reaction is a one-step process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. The E1 (unimolecular elimination) mechanism, which proceeds through a carbocation intermediate, is unlikely for the same reasons it is disfavored in substitution reactions.
| Elimination Type | Mechanism | Favored for this compound? | Rationale |
| Elimination | E1 | No | Involves the formation of an unstable primary carbocation. |
| Elimination | E2 | Yes (with a strong, hindered base) | Concerted mechanism that avoids a high-energy carbocation intermediate. |
The use of a bulky base, such as potassium tert-butoxide, would favor the E2 pathway over the competing SN2 reaction by sterically hindering the nucleophilic attack at the carbon atom.
Nucleophilic Substitution Reactions (SN1/SN2)
Radical Processes Involving Bromine and Fluorine Atoms
In addition to ionic reactions, this compound can participate in radical reactions, typically initiated by heat or ultraviolet (UV) light. These reactions involve the homolytic cleavage of covalent bonds, leading to the formation of highly reactive radical species.
The carbon-bromine bond is the weakest bond in the this compound molecule and is therefore the most susceptible to homolytic cleavage under radical conditions. The bond dissociation energy of a typical C-Br bond is significantly lower than that of C-H and C-F bonds.
| Bond | Approximate Bond Dissociation Energy (kJ/mol) |
| C-Br | 285 |
| C-H | 413 |
| C-F | 485 |
Upon exposure to sufficient energy, such as UV radiation, the C-Br bond can break homolytically, where each atom retains one of the bonding electrons. This process generates a 2,2-difluoroethyl radical and a bromine radical.
Initiation Step: Br-CH₂-CHF₂ + UV light → ·CH₂-CHF₂ + Br·
The resulting radicals are highly reactive and can initiate a chain reaction by abstracting atoms from other molecules or participating in addition reactions. The selective cleavage of the C-Br bond is a key step in many radical-mediated transformations of this compound. The presence of the electronegative fluorine atoms can influence the stability and reactivity of the resulting 2,2-difluoroethyl radical.
Difluoromethylation Radical Chemistry
This compound serves as a precursor to the valuable difluoromethyl radical (•CHF2), a key intermediate for introducing the difluoromethyl group into organic molecules. This moiety is of significant interest in medicinal chemistry due to its ability to act as a lipophilic hydrogen bond donor and mimic other functional groups. The generation of the •CHF2 radical from this compound can be initiated through various methods, with visible-light photoredox catalysis emerging as a particularly mild and efficient approach.
In a typical photoredox catalytic cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with this compound. This process leads to the reductive cleavage of the carbon-bromine bond, which is weaker than the carbon-fluorine bonds, to generate the difluoromethyl radical and a bromide anion. The resulting •CHF2 radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
For instance, the radical can add to alkenes and alkynes, initiating a cascade of reactions to produce more complex difluoromethylated products. The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate. These reactions are advantageous as they proceed under mild conditions, tolerate a wide range of functional groups, and provide a direct route to difluoromethylated compounds.
| Aspect | Description |
|---|---|
| Radical Generation | Primarily through single-electron reduction, often via photoredox catalysis, leading to C-Br bond cleavage. |
| Key Intermediate | Difluoromethyl radical (•CHF2). |
| Common Reactions | Addition to unsaturated systems (alkenes, alkynes), and subsequent cyclization or trapping reactions. |
| Advantages | Mild reaction conditions, high functional group tolerance, and direct introduction of the CHF2 group. |
Influence of Halogen Atoms on Reactivity
The reactivity of this compound is profoundly influenced by the presence and nature of its halogen atoms. The interplay of inductive effects and steric hindrance dictates its behavior in various chemical transformations, particularly in nucleophilic substitution reactions.
Inductive Effects of Fluorine Atoms
Fluorine is the most electronegative element, and its presence in this compound exerts a strong electron-withdrawing inductive effect (-I effect). The two fluorine atoms attached to the C1 carbon atom pull electron density away from the adjacent C2 carbon, which bears the bromine atom. This inductive pull has several important consequences for the molecule's reactivity.
Firstly, the electron-withdrawing effect of the gem-difluoro group polarizes the C2-Br bond, increasing the partial positive charge on the C2 carbon. This enhanced electrophilicity makes the carbon atom more susceptible to attack by nucleophiles. However, the inductive effect also strengthens the C-F bonds, making them highly resistant to cleavage.
Steric Hindrance from Fluorine Atoms in Nucleophilic Displacement
In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center. While the fluorine atoms are relatively small, their presence on the adjacent carbon can still influence the accessibility of the C2 carbon to an incoming nucleophile.
The gem-difluoro group at the C1 position can create a degree of steric congestion that hinders the approach of bulky nucleophiles to the C2 carbon. This steric shielding can slow down the rate of SN2 reactions compared to an analogous non-fluorinated bromoethane. However, the extent of this steric hindrance is generally considered to be less significant than the steric bulk of larger alkyl groups. Computational studies can provide a more detailed understanding of the steric accessibility around the C-Br bond in this compound. The balance between the activating inductive effect and the potentially deactivating steric effect will ultimately determine the rate and feasibility of nucleophilic displacement reactions.
| Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect | Strong electron-withdrawal by the two fluorine atoms. | Increases the electrophilicity of the C-Br carbon and stabilizes the transition state of nucleophilic substitution. |
| Steric Hindrance | The gem-difluoro group can partially block the backside attack of nucleophiles in SN2 reactions. | May decrease the rate of SN2 reactions, particularly with bulky nucleophiles. |
Reactivity in Catalytic Systems
This compound is a valuable substrate in various catalytic systems, particularly those involving transition metals for the formation of new carbon-carbon bonds. The design of effective catalysts is crucial for controlling the reactivity and achieving desired transformations.
Transition Metal Catalysis in C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for constructing C-C bonds. In these reactions, this compound can serve as the electrophilic coupling partner, reacting with an organometallic nucleophile in the presence of a palladium or nickel catalyst.
The catalytic cycle typically involves three key steps:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the C-Br bond of this compound to form a high-valent organometallic intermediate.
Transmetalation: The organic group from the organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the transition metal center, displacing the bromide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent catalyst.
The success of these reactions depends on the careful selection of the catalyst, ligands, base, and solvent to ensure efficient and selective coupling without unwanted side reactions, such as β-hydride elimination or C-F bond activation.
Catalyst Design for Novel Transformations
The development of new catalytic systems is essential for expanding the synthetic utility of this compound. Catalyst design focuses on several key aspects to achieve high efficiency, selectivity, and functional group tolerance.
Ligand Design: The ligands coordinated to the transition metal center play a critical role in modulating its electronic and steric properties. For reactions involving this compound, ligands are designed to:
Promote the selective oxidative addition into the C-Br bond over the stronger C-F bonds.
Facilitate the transmetalation and reductive elimination steps.
Prevent catalyst deactivation pathways.
Control the stereochemistry of the reaction when applicable.
Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed in palladium and nickel catalysis to enhance catalytic activity.
Metal Choice: While palladium is the most common catalyst for cross-coupling reactions, other transition metals like nickel and copper are also explored. Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity. Copper catalysts are often used in radical-mediated C-C bond formation processes.
By rationally designing the catalyst system, chemists can unlock novel transformations of this compound, leading to the synthesis of a wide array of valuable difluoromethylated compounds.
Computational and Spectroscopic Investigations
Computational Chemistry Studies
Computational chemistry offers a powerful lens through which to examine the intricacies of molecular behavior. For 2-Bromo-1,1-difluoroethane, these studies are crucial for understanding its conformational landscape and the underlying electronic effects that dictate its structure.
The rotation around the carbon-carbon single bond in this compound gives rise to different spatial arrangements of its atoms, known as conformations. The study of these conformations and their relative energies is fundamental to understanding the molecule's behavior. The primary conformations of interest are the anti and gauche forms.
While specific energy profiles for this compound are not extensively documented in publicly available literature, the principles governing its conformational preferences can be inferred from detailed studies on analogous fluoroethane (B3028841) derivatives. For instance, in related 2-halofluoroethanes, the anti conformer is often favored in the gas phase, while the gauche form can become more populated in the liquid state. researchgate.net The interplay of steric hindrance, electrostatic interactions, and hyperconjugation determines the relative stability of these conformers.
The gauche effect is a phenomenon where a gauche conformation (with substituents approximately 60° apart) is more stable than the anti conformation (with substituents 180° apart), which is contrary to what would be expected based on steric repulsion alone. wikipedia.org This effect is prominently observed in molecules like 1,2-difluoroethane (B1293797), where the gauche conformer is more stable. researchgate.netwikipedia.org
The gauche effect in fluoroalkanes is attributed to a combination of stabilizing electronic interactions. While 1,2-difluoroethane exhibits a preference for the gauche conformer, this tendency is influenced by the nature of other substituents. In the case of this compound, the presence of two fluorine atoms on one carbon and a bromine atom on the other introduces a complex balance of forces that determine the conformational equilibrium.
Hyperconjugation is a key electronic factor contributing to the gauche effect. It involves the delocalization of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In fluoroethane derivatives, the most significant hyperconjugative interaction is the donation of electron density from a C-H sigma bonding orbital to an anti-periplanar C-F sigma-antibonding orbital (σC-H → σC-F). researchgate.netwikipedia.org
The surrounding medium, or solvent, can affect the conformational equilibrium. Polar solvents tend to stabilize the conformer with the higher dipole moment. Therefore, for many haloalkanes, the population of the more polar gauche conformer increases in polar solvents. researchgate.net For instance, 1-bromo- and 1-chloro-2-fluoroethanes are preferentially in the anti form in the gas phase but are mainly gauche in a liquid environment. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for calculating properties of molecules like this compound.
DFT calculations are employed to:
Optimize the geometry of different conformers to find their most stable structures.
Calculate the relative energies of these conformers to determine the most stable form.
Simulate vibrational spectra (e.g., infrared and Raman) to aid in the interpretation of experimental data.
Perform NBO analysis to investigate hyperconjugative and other electronic interactions. aip.org
For example, DFT studies on related haloethanes have been instrumental in understanding the balance between steric, electrostatic, and hyperconjugative effects. researchgate.net
Bond Dissociation Energies (BDEs) in Haloalkanes
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE values provide insight into the thermal stability of a molecule and the reactivity of its bonds. The C-F bond is known to be one of the strongest single bonds in organic chemistry. researchgate.net
While specific experimental BDE values for this compound are not widely reported, they can be estimated using computational methods. The BDEs for the different bonds in the molecule (C-C, C-H, C-F, C-Br) will vary. The C-Br bond is expected to be the weakest, making it the most likely site for initial bond cleavage in radical reactions. In comparison, the C-F bonds will be the strongest.
The following table provides typical BDE values for related compounds to give an indication of the expected bond strengths in this compound.
| Bond | Compound | Bond Dissociation Energy (kcal/mol) |
| C-Br | Bromoethane | ~70 |
| C-F | Fluoroethane | ~108-110 |
| C-C | Ethane (B1197151) | ~90 |
Table 1: Representative Bond Dissociation Energies in Haloalkanes. This table is for illustrative purposes and shows approximate values for similar bonds in other molecules.
Quantum Chemical Simulations and NBO/NPA Analysis
Quantum chemical simulations, including Natural Bond Orbital (NBO) and Natural Population Analysis (NPA), are powerful tools for understanding the electronic structure and bonding within a molecule. For this compound, these analyses reveal the distribution of electron density and the nature of the intramolecular interactions.
NBO analysis decomposes the complex molecular wavefunction into localized, chemically intuitive units such as bonds, lone pairs, and core orbitals. This method allows for the investigation of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy associated with these interactions, known as the second-order perturbation energy (E(2)), quantifies the strength of the delocalization.
In the context of related fluorinated ethanes, theoretical calculations are often performed using methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with various basis sets (e.g., cc-pVnZ) to optimize the molecular geometry and calculate spectroscopic parameters. sns.itresearchgate.net NBO/NPA analysis can then be applied to the resulting wavefunctions to derive insights into the electronic structure. researchgate.net For instance, the analysis can elucidate the "steric" versus "hyperconjugative" origins of spin-spin coupling constants (SSCCs). researchgate.net
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are indispensable for the experimental determination of the structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the connectivity and three-dimensional structure of molecules in solution. aiinmr.com Both ¹H and ¹⁹F NMR are particularly informative for this compound.
| ¹H NMR Data | |
| Nucleus | ¹H |
| Solvent | Not specified |
| Spectrum Type | 1D |
| Source | ChemicalBook |
| ¹³C NMR Data | |
| Nucleus | ¹³C |
| Source | ChemicalBook |
| ¹⁹F NMR Data | |
| Nucleus | ¹⁹F |
| Comment | Higher electron density leads to a higher resonant frequency. aiinmr.com |
The rotational isomerism around the carbon-carbon single bond in this compound gives rise to different conformers (e.g., gauche and anti). NMR spectroscopy, particularly in anisotropic media like nematic liquid crystals, is a powerful method for studying these conformational equilibria. researchgate.netresearchgate.net
In such experiments, the analysis of dipolar couplings, which are sensitive to the average orientation and geometry of the molecule, provides detailed information about the relative populations of the conformers and the potential energy surface of internal rotation. researchgate.netresearchgate.net By analyzing the NMR spectra of molecules dissolved in liquid-crystalline solvents, researchers can extract partially averaged dipolar couplings (D(ij)). researchgate.net These couplings are dependent on bond lengths, angles, and the rotational potential, allowing for the determination of molecular structure and conformational distribution. researchgate.net For similar halogenated ethanes, this technique has been used to determine the relative positions of atoms and to model the C-C bond rotation potential. researchgate.net
¹⁹F NMR spectroscopy is an exceptionally sensitive and specific technique for detecting and identifying fluorine-containing compounds in complex biological mixtures. aiinmr.com Since the ¹⁹F nucleus has a natural abundance of 100% and a large magnetogyric ratio, it provides strong signals with a wide chemical shift range, minimizing signal overlap.
In metabolic studies, if this compound were to be metabolized in a biological system, ¹⁹F NMR could be employed to track its fate. The appearance of new peaks in the ¹⁹F NMR spectrum would indicate the formation of metabolites. The chemical shifts and coupling patterns of these new signals would provide crucial information for identifying the structure of these metabolic products without the need for isotopic labeling.
Infrared (IR) Spectroscopy for Molecular Structure Elucidation
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of this compound serves as a molecular fingerprint, with characteristic absorption bands for the C-H, C-F, C-C, and C-Br bonds.
The analysis of the vibrational frequencies and intensities in the IR spectrum can be aided by quantum chemical calculations, which can predict the vibrational spectrum and help in the assignment of the observed bands to specific vibrational modes. sns.it This combined experimental and theoretical approach provides a robust method for molecular structure elucidation. sns.it
| IR Spectroscopy Data | |
| Spectrum Type | Vapor Phase |
| Source | John Wiley & Sons, Inc. nih.gov |
Mass Spectrometry (MS) for Structural and Purity Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is used to confirm its molecular weight and to assess its purity.
In a typical electron ionization (EI) mass spectrum, the molecule is fragmented, producing a unique pattern of fragment ions. The molecular ion peak (M⁺) corresponds to the intact molecule and confirms its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (an M⁺ and M+2 peak) of similar intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound. This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the quantification of the compound and the identification of any impurities.
| Mass Spectrometry Data | |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Molecular Weight | 144.95 g/mol nih.gov |
| Monoisotopic Mass | 143.93862 Da nih.gov |
| Key Feature | Presence of characteristic isotopic pattern for bromine. |
| Source | NIST Mass Spectrometry Data Center nih.gov |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods, particularly gas chromatography (GC), are essential for the separation, identification, and purity assessment of this compound. Due to its volatility, GC is the most suitable technique for analyzing this compound and for resolving it from potential impurities and isomers.
Gas chromatography, often coupled with a mass spectrometer (GC-MS), provides a powerful tool for both qualitative and quantitative analysis. The chromatographic separation allows for the isolation of individual components in a mixture, while mass spectrometry provides fragmentation patterns that serve as a "molecular fingerprint," enabling definitive identification.
Detailed research into the chromatographic behavior of halocarbons has established robust methods for their analysis. For instance, the determination of Kovats retention indices on specific stationary phases allows for standardized, inter-laboratory comparison of retention data, aiding in the identification of unknown compounds. acs.org In the context of pharmaceutical manufacturing, stringent methods for detecting and quantifying alkyl halides, including brominated compounds, have been developed using techniques like headspace-GC-MS, which is highly sensitive for volatile impurities. shimadzu.com
The analysis of reaction mixtures for the synthesis of related bromo- and fluoroethanes frequently employs GC to determine the ratio of isomers and the presence of by-products. google.com For example, in the synthesis of 1-bromo-2-fluoroethane, GC is used to quantify the desired product against its isomer, 1-bromo-1-fluoroethane, and other impurities like 1,2-dibromo-1-fluoroethane. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS analysis of this compound provides characteristic mass spectra that are crucial for its identification. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which are indispensable for analytical laboratories. nih.gov
Typical Gas Chromatography (GC) Parameters for Halogenated Hydrocarbon Analysis
Applications in Advanced Organic Synthesis
Building Blocks for Complex Organic Molecules
The utility of 2-bromo-1,1-difluoroethane as a foundational building block stems from its identity as a bifunctional haloalkane. sinocurechem.com The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sinocurechem.com This reactivity allows for the attachment of the 2,2-difluoroethyl moiety (–CH₂CF₂H) to a wide array of molecular scaffolds.
Furthermore, the molecule can undergo elimination reactions under basic conditions to form reactive intermediates. This dual reactivity profile—substitution and elimination—provides chemists with flexible synthetic pathways to construct larger, more intricate molecules, particularly those designed for applications in materials science and life sciences. chemrxiv.org
Precursors for Fluorine-Containing Compounds
A primary application of this compound is its role as a precursor in the synthesis of other valuable organofluorine compounds. It provides a reliable source of the difluoroethyl group or can be converted into other fluorinated synthons.
This compound is a direct precursor to vinylidene fluoride (B91410) (VDF), a critical monomer in the production of fluoropolymers like polyvinylidene fluoride (PVDF). nih.govwikipedia.org The synthesis is achieved through a dehydrobromination reaction. In this process, a strong base is used to abstract a proton from the carbon adjacent to the bromine atom, leading to the elimination of hydrogen bromide (HBr) and the formation of a carbon-carbon double bond. smolecule.com This straightforward elimination reaction provides an efficient route to this industrially significant monomer.
Table 1: Synthesis of Vinylidene Fluoride (VDF)
| Reactant | Reagent/Conditions | Product |
| This compound | Strong Base (e.g., alkoxide, hydroxide) | Vinylidene Fluoride |
Fluorinated ethers can be readily prepared using this compound via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classic organic reaction involves the nucleophilic substitution of the bromide by an alkoxide or a phenoxide ion. masterorganicchemistry.com The reaction proceeds through an Sₙ2 mechanism, where the oxygen-based nucleophile attacks the carbon atom bearing the bromine, displacing the bromide and forming a new carbon-oxygen bond. wikipedia.org This method is highly effective for synthesizing ethers containing the 2,2-difluoroethyl group (R-O-CH₂CF₂H), which are of interest in various chemical fields.
Table 2: General Scheme for Fluorinated Ether Synthesis
| Reactant 1 | Reactant 2 | Conditions | General Product |
| This compound | Alcohol (ROH) or Phenol (B47542) (ArOH) | Strong Base (e.g., NaH) to form the corresponding alkoxide/phenoxide | 2,2-Difluoroethyl ether (R-O-CH₂CF₂H or Ar-O-CH₂CF₂H) |
This compound serves as an indirect source for the synthesis of gem-difluorocyclopropanes, which are three-membered ring structures containing two fluorine atoms attached to the same carbon. The synthesis is typically a one-pot, two-step process. First, this compound is treated with a base to generate vinylidene fluoride in situ. This highly reactive alkene is immediately trapped by a carbene, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) and sodium hydroxide (B78521), in a [2+1] cycloaddition reaction. nih.gov This sequence efficiently yields 1,1-dichloro-2,2-difluorocyclopropane, a versatile intermediate for further chemical transformations.
Table 3: Indirect Synthesis of a Difluorocyclopropane Derivative
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 (Elimination) | This compound | Base (e.g., NaOH) | Vinylidene Fluoride (in situ) |
| 2 (Cycloaddition) | Vinylidene Fluoride + Chloroform | Base (e.g., NaOH), Phase-Transfer Catalyst | 1,1-Dichloro-2,2-difluorocyclopropane |
Role in Medicinal Chemistry and Agrochemicals
The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance their biological and physicochemical properties. The 2,2-difluoroethyl group (–CH₂CF₂H), readily introduced using this compound, is particularly valuable. This group can act as a lipophilic hydrogen bond donor and serves as a stable bioisostere for moieties such as alcohols, ethers, and thiols. chemrxiv.org Introducing this group can improve metabolic stability, modulate acidity, and fine-tune receptor-binding affinity, making it a desirable feature in the design of novel therapeutic and agrochemical agents. chemrxiv.orgresearchgate.net
This compound is an effective reagent for the difluoroalkylation of aromatic and heteroaromatic rings, a key transformation in medicinal chemistry. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. Using a palladium or nickel catalyst, an organometallic aryl species can be coupled with this compound to form a new carbon-carbon bond, resulting in a 2,2-difluoroethylated arene (Ar-CH₂CF₂H). researchgate.net This method provides a direct and reliable route for incorporating the difluoroethyl motif into complex aromatic systems. researchgate.netnih.gov
Table 4: General Scheme for Synthesis of Difluoroalkylated Arenes
| Reactant 1 | Reactant 2 | Reagents/Conditions | General Product |
| Aryl Halide (Ar-X) or equivalent | 2-Chloro-1,1-difluoroethane (B1223693) (analogue) | Nickel or Palladium catalyst, Ligands, Reductant | 2,2-Difluoroethyl arene (Ar-CH₂CF₂H) |
Note: The reaction is shown with the chloro-analogue as a documented example, but the principle applies directly to the bromo-compound. researchgate.net
Introduction of Difluoromethyl Groups into Bioactive Compounds
The direct installation of a difluoromethyl group is a critical strategy in drug discovery. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of a bioactive compound. While a variety of reagents, such as bromodifluoroacetates and sulfinate salts, are commonly employed for this purpose, the application of this compound as a direct precursor for the CHF2 group in complex bioactive molecules is not extensively documented in readily available literature.
Research has demonstrated the synthesis of molecules like 3,3-difluoro-GABA, a fluorinated analog of the neurotransmitter GABA, through radical addition reactions. nih.gov However, these syntheses typically employ reagents like ethyl 2-bromo-2,2-difluoroacetate rather than this compound. nih.gov The development of methods using simple precursors like this compound remains an area of interest for streamlining the synthesis of such valuable compounds.
Exploration of Novel Transformations and Catalytic Systems
The development of new catalytic methods to form carbon-carbon and carbon-heteroatom bonds is a central theme in organic synthesis. Halogenated alkanes are often key substrates in these transformations, particularly in cross-coupling reactions.
Modern catalysis, especially using transition metals like palladium and nickel, has enabled a vast array of transformations. Nickel-catalyzed reductive cross-coupling reactions, for instance, have been successfully developed for the 2,2-difluoroethylation of (hetero)aryl halides using 2-chloro-1,1-difluoroethane. researchgate.net Similarly, nickel catalysis has been effectively used for the cross-coupling of (hetero)arylboronic acids with unactivated 1-bromo-1,1-difluoroalkanes, which are structural isomers of the titular compound. nih.gov These reactions provide efficient pathways to difluoroalkylated arenes, which are significant in medicinal chemistry. nih.gov
Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.netmdpi.com This strategy has been applied to the bromo-difluoromethylation of alkenes using reagents like [Ph3PCF2H]⁺Br⁻. researchgate.net However, specific catalytic systems and novel transformations that explicitly employ this compound as the primary substrate are not prominently featured in current research literature, indicating a potential area for future exploration in the field of synthetic methodology.
Environmental and Safety Research Perspectives
Detection and Quantification in Environmental Samples
The detection and quantification of haloalkanes like 2-bromo-1,1-difluoroethane in environmental matrices are critical for monitoring pollution and assessing exposure risks. Research has focused on developing sensitive, rapid, and high-throughput analytical methods.
A novel and promising approach for detecting haloalkanes involves the use of perovskite nanocrystals. nih.govfrontiersin.org These materials can be used as nanoprobes in sensing devices due to their unique optical properties. researchgate.net A paper-based microfluidic sensor has been developed for the low-cost, high-throughput, and convenient detection of haloalkanes. nih.govfrontiersin.org This method relies on the principle of anion exchange between the perovskite nanocrystals (CsPbX3, where X = Cl, Br, or I) and the haloalkane molecules. nih.govfrontiersin.org
The interaction between the haloalkane and the perovskite nanocrystal leads to a change in the halide composition of the nanocrystal. frontiersin.org This alteration results in a shift in the material's bandgap and, consequently, a change in its photoluminescence spectrum, which can be measured for quantification. nih.govfrontiersin.org The concentration of the haloalkane can be determined by the degree of the spectral shift. nih.gov The process can be accelerated by the addition of nucleophilic trialkyl phosphines or by UV-photon-induced electron transfer. frontiersin.org This technology enables fast, colorimetric assays and has been demonstrated for compounds like dichloromethane (B109758) (CH2Cl2) and dibromomethane (B42720) (CH2Br2). nih.govresearchgate.net The development of flexible and wearable sensors based on this technology is considered a significant advancement for on-site environmental monitoring. nih.govfrontiersin.org
Table 1: Perovskite-Based Sensor Characteristics for Haloalkane Detection
| Feature | Description | Reference |
|---|---|---|
| Sensing Principle | Anion exchange between perovskite nanocrystals (CsPbX3) and haloalkane analytes. | nih.govfrontiersin.org |
| Detection Method | Colorimetric and photoluminescence spectral shifts. | nih.gov |
| Platform | Paper-based microfluidic chip. | nih.govresearchgate.net |
| Advantages | Low-cost, high-throughput, convenient, fast, and enables on-site testing. | nih.govresearchgate.net |
| Target Analytes | Demonstrated for haloalkanes such as CH2Cl2 and CH2Br2. | nih.gov |
High-throughput analysis is essential for monitoring a large number of environmental samples for volatile organic compounds (VOCs), including haloalkanes. nih.govtofwerk.com Traditional methods like gas chromatography-mass spectrometry (GC-MS) can be time-consuming. tofwerk.com Newer techniques have been developed to significantly reduce analysis time while maintaining sensitivity. nih.gov
One such method is thermal injection-isothermal gas chromatography-time-of-flight mass spectrometry (GC-TOFMS). nih.govresearchgate.net This technique can separate dozens of VOCs in under a minute, a significant improvement over the typical 30-50 minute run times of standard methods. nih.gov It achieves this by minimizing peak broadening and using fast cryogenic focusing and reinjection of compounds. nih.govresearchgate.net
Another advanced technique is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). labcompare.com SIFT-MS is a direct mass spectrometry method that eliminates the need for chromatographic separation, allowing for real-time monitoring of VOCs and inorganic gases in seconds. labcompare.comchromatographyonline.com It uses multiple chemical ionization agents (reagent ions) to react with trace compounds in the air, enabling quantification down to parts-per-trillion (ppt) levels without preconcentration. labcompare.com Automated SIFT-MS systems can analyze hundreds of samples per day, making them ideal for high-throughput screening of pollutants from various sources, including industrial emissions and consumer products. tofwerk.comlabcompare.comchromatographyonline.com
Table 2: Comparison of High-Throughput VOC Analysis Techniques
| Technique | Principle | Analysis Time | Key Advantages | Reference |
|---|---|---|---|---|
| GC-TOFMS | Isothermal gas chromatography with time-of-flight mass spectrometry detection. | ~35-45 seconds per sample | ~40-fold improvement in analysis time over traditional GC-MS, comparable sensitivity. | nih.gov |
| SIFT-MS | Direct chemical ionization mass spectrometry. | Real-time (seconds) | No chromatography needed, high sensitivity (pptv), analyzes a wide range of compounds. | labcompare.comchromatographyonline.com |
Regulatory Frameworks and Environmental Impact
Haloalkanes are a class of compounds with significant industrial applications, but also with considerable environmental and health risks. rroij.comiitk.ac.in this compound is classified as a substance that "harms public health and the environment by destroying ozone in the upper atmosphere". synquestlabs.com The release of such compounds into the stratosphere can lead to the catalytic breakdown of ozone, which protects the Earth from harmful UV radiation. studyrocket.co.uk
International agreements like the Montreal Protocol have been enacted to phase out the production and use of major ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). studyrocket.co.ukquizgecko.com Domestically, agencies like the U.S. Environmental Protection Agency (EPA) regulate chemicals under acts such as the Toxic Substances Control Act (TSCA). nih.gov this compound is listed on the TSCA inventory, indicating it is subject to regulatory oversight. nih.gov
The environmental impact of haloalkanes also includes their potential to act as greenhouse gases, contributing to climate change. quizgecko.com Regulatory efforts aim to limit environmental release, promote the development of safer alternatives, and ensure proper disposal. rroij.comallrounder.ai Governments may set limits on emissions and require companies to disclose their use of such chemicals. rroij.com
Metabolic Pathways and Biotransformation (General Haloalkanes)
While specific metabolic data for this compound is limited, the biotransformation of haloalkanes, in general, has been studied, particularly their interaction with key enzyme systems in the body.
The cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of foreign compounds (xenobiotics), including halogenated alkanes. nih.govwiley.comwikipedia.org These enzymes are primarily found in the liver and function to make compounds more water-soluble, facilitating their excretion. wiley.comwikipedia.org
The metabolism of haloalkanes by CYP enzymes can proceed through two main pathways: oxidative and reductive. nih.govwiley.com
Oxidative Pathway: Under normal oxygen (aerobic) conditions, CYP enzymes typically catalyze the oxidation of substrates. nih.gov For haloalkanes containing hydrogen atoms, this often involves an initial hydrogen atom abstraction, followed by the formation of a carbonyl compound. wiley.com
Reductive Pathway: Under low oxygen (anaerobic or hypoxic) conditions, the iron in the P450 heme center can donate an electron to the haloalkane substrate, leading to reductive dehalogenation. wiley.comfrontiersin.org This process can generate reactive radical intermediates. wiley.com
The specific pathway taken depends on the structure of the haloalkane, the specific P450 isozyme involved, and the oxygen concentration. nih.govwiley.com This metabolic activation is a critical step, as it can sometimes lead to the formation of toxic or carcinogenic metabolites. nih.govwiley.com
The metabolism of certain fluorinated compounds can lead to the formation of highly toxic products. A key example of this "lethal synthesis" is the conversion of fluoroacetate (B1212596). Although not a direct metabolite of this compound, this pathway illustrates a critical mechanism of toxicity for fluorinated xenobiotics.
Fluoroacetate itself can be dehalogenated by enzymes like fluoroacetate dehalogenase into glycolate. mdpi.comresearchgate.net However, if it enters central metabolism, it can be converted into fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate to form fluorocitrate. researchgate.netresearchgate.net The resulting (-)-erythro diastereomer of 2-fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs (citric acid) cycle. researchgate.netresearchgate.net The inhibition of this crucial metabolic pathway leads to cellular energy disruption and severe toxicity. researchgate.net This mechanism highlights the potential for seemingly simple fluorinated molecules to be transformed into highly potent metabolic poisons.
Q & A
Basic: What synthetic methodologies are effective for incorporating 2-bromo-1,1-difluoroethane into complex organic frameworks?
Answer:
this compound is widely used in nucleophilic substitution and fluorination reactions. A base-mediated approach (e.g., using NaH in DMF) enables its reaction with amines or alcohols to introduce gem-difluoroalkyl groups. For example, iterative additions of this compound at elevated temperatures (60–90°C) improve yields in multi-step syntheses, as demonstrated in the preparation of bromodomain inhibitors . Optimization requires careful control of stoichiometry, temperature, and reaction time to minimize side reactions like elimination.
Basic: How can researchers ensure safe handling and disposal of this compound given regulatory restrictions?
Answer:
this compound is classified as a restricted halogenated solvent (0.1% concentration limit in some jurisdictions) due to its environmental persistence . Safe practices include:
- Using closed systems and fume hoods to prevent atmospheric release .
- Employing gas-tight syringes for small-scale transfers.
- Neutralizing waste via hydrolysis under basic conditions (e.g., NaOH/ethanol) to convert bromine and fluorine into less hazardous salts.
Documentation of disposal protocols is critical for institutional compliance.
Advanced: How can thermodynamic properties of this compound be modeled for reaction optimization?
Answer:
Modified Benedict-Webb-Rubin (MBWR) equations, validated for structurally similar compounds like 1,1-difluoroethane, can predict vapor pressure, heat capacity, and phase behavior. Parameters such as critical temperature (Tc) and acentric factor (ω) derived from experimental vapor pressure data (e.g., ebulliometric measurements ) inform these models. Computational tools like Gaussian or COSMO-RS further refine predictions for solvent effects in fluorination reactions .
Advanced: What analytical techniques resolve contradictions in spectral data for this compound derivatives?
Answer:
Discrepancies in NMR or mass spectra often arise from stereochemical or isotopic variations. For example:
- 19F NMR distinguishes between geminal and vicinal fluorine environments.
- Isotopic labeling (e.g., deuterated analogs) clarifies fragmentation patterns in GC-MS.
- X-ray crystallography or Rudolph’s double substitution method confirms regiochemistry in halogenated derivatives. Cross-referencing with computational simulations (DFT for vibrational spectra) enhances accuracy.
Advanced: How do researchers address conflicting toxicity profiles of this compound in in vivo studies?
Answer:
While this compound lacks direct toxicological data, analogs like 1-chloro-1,1-difluoroethane show weak mutagenicity in screening assays but no carcinogenicity in chronic exposure studies . Mitigation strategies include:
- Limiting exposure to <25,000 ppm (based on LC50 extrapolation).
- Using cardiac monitoring during animal studies to detect arrhythmias induced by halogenated solvents.
- Prioritizing in vitro assays (Ames test, micronucleus assay) before in vivo trials.
Basic: What are the key applications of this compound in fluoroorganic chemistry?
Answer:
The compound serves as:
- A fluorine source in synthesizing gem-difluoroalkyl ethers and amines via SN2 pathways .
- A building block for halogenated intermediates in pharmaceuticals (e.g., bromodomain inhibitors) .
- A cross-coupling partner in transition metal-catalyzed reactions, though catalyst selection (e.g., Pd vs. Cu) must account for bromine’s leaving-group propensity.
Advanced: What strategies optimize reaction yields when using this compound in moisture-sensitive conditions?
Answer:
- Solvent choice : Anhydrous DMF or THF minimizes hydrolysis.
- Sequential reagent addition : Gradual introduction of this compound prevents exothermic side reactions .
- Inert atmosphere : N2 or Ar gas reduces oxidative decomposition.
- Real-time monitoring : FTIR or Raman spectroscopy tracks intermediate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
